

In Vitro Biological Activity of Influenza NP (147-155): A Technical Guide

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Compound of Interest

Compound Name: Influenza NP (147-155) (TFA)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of the influenza nucleoprotein (NP) peptide fragment 147-155. This peptide, with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H-2K'd'[1][2]. Its ability to elicit potent CD8+ T cell responses makes it a crucial target for influenza vaccine and therapeutic development. This document details the key in vitro activities, experimental protocols, and associated quantitative data, presented in a format designed for laboratory use and strategic planning.

Core Biological Activities

The primary in vitro biological activity of the Influenza NP (147-155) peptide is the stimulation of influenza-specific CD8+ T cells. This manifests in several measurable outcomes:

- CTL-Mediated Cytotoxicity: NP (147-155)-pulsed target cells are efficiently lysed by NP-specific CD8+ cytotoxic T lymphocytes. This activity is a cornerstone of the adaptive immune response to influenza infection[3].
- T-Cell Proliferation and Activation: The peptide induces the proliferation and activation of NP (147-155)-specific CD8+ T cells from immunized animals.



 Cytokine Secretion: Upon recognition of the peptide presented by antigen-presenting cells (APCs), CD8+ T cells secrete effector cytokines, most notably Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2)[4][5].

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies investigating the biological activity of Influenza NP (147-155). These values provide a reference for expected experimental outcomes and assay setup.

Table 1: Peptide Concentrations for T-Cell Stimulation

Assay Type	Peptide Concentration	Cell Type	Source
In vitro restimulation of lymphocytes	5 μg/ml	Mouse splenocytes/lymphocy tes	[4][5]
IFN-y ELISPOT	5 μg/ml	Mouse splenocytes	[6]
Intracellular Cytokine Staining (ICS)	1 μ g/sample	Mouse splenocytes	[7]
51Cr-Release Assay (Target cell pulsing)	10 μg	P815 mastocytoma cells	[8]

Table 2: Representative T-Cell Responses



Assay Type	Response Metric	Experimental Conditions	Source
IFN-y ELISPOT	~10-45 SFC/10^6 splenocytes	Splenocytes from mice immunized with NP protein or recombinant vaccinia virus expressing NP.	[6]
In vivo Cytotoxicity Assay	17-45% specific lysis	Target cells pulsed with NP (147-155) transferred into immunized mice.	[6]
Intracellular Cytokine Staining (ICS)	Varies (e.g., >0.5% of CD8+ T cells IFN-γ+)	Splenocytes from adenovirus-vectored NP vaccine immunized mice, stimulated with NP (147-155).	[9]

Experimental Protocols and Workflows

Detailed methodologies for key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.

Peptide Pulsing of Target Cells for Cytotoxicity Assays

This protocol describes the process of loading target cells with the NP (147-155) peptide, making them recognizable and susceptible to lysis by NP-specific CTLs.

Methodology:

- Cell Preparation: Culture P815 mastocytoma cells (H-2d compatible) to the desired density.
- Peptide Incubation: Incubate P815 cells with the synthetic NP (147-155) peptide (e.g., at 10 μg/ml) in serum-free media for 1 hour at 37°C in a 5% CO2 incubator[8].







- Labeling: Add 100 μ Ci of Na51CrO4 to the cell suspension and incubate for an additional 90 minutes[8].
- Washing: Wash the peptide-pulsed and labeled target cells extensively with media to remove excess peptide and unincorporated 51Cr.
- Co-culture: The prepared target cells are now ready for co-culture with effector CTLs in a 51Cr-release assay.





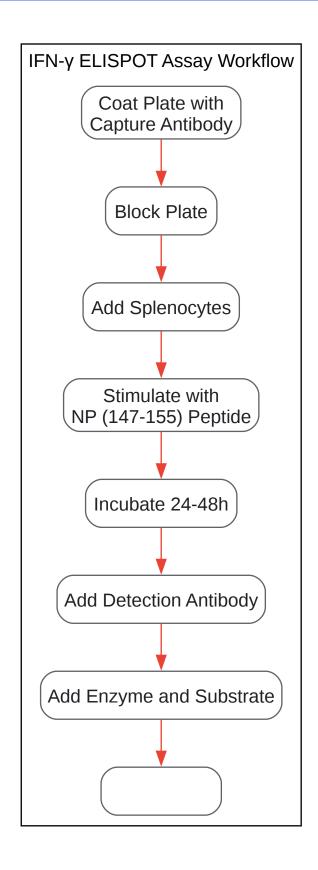


Peptide Pulsing and Labeling Workflow

1 hr, 37°C

90 min





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